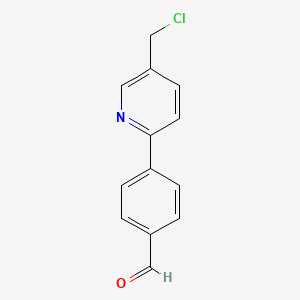

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde

Description

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde is a bifunctional aromatic compound featuring a pyridine ring substituted with a chloromethyl group at the 5-position and a benzaldehyde moiety at the 4-position. This structure combines a reactive aldehyde group with a chloromethyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group acts as a leaving group, enabling nucleophilic substitution reactions, while the aldehyde facilitates condensation or cross-coupling reactions.

Properties

IUPAC Name |

4-[5-(chloromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOLJTNGAJZPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258972 | |

| Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-70-2 | |

| Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(Chloromethyl)-2-pyridinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde involves several steps. One common method includes the chloromethylation of benzene using dimethoxymethane and chlorosulfonic acid in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to yield the desired product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Biological Activities

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde. For instance, a series of N-aryl-N'-pyridinylureas exhibited potent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Some derivatives showed IC50 values less than 5 μM, indicating strong efficacy against these cell lines .

Anti-inflammatory Effects

Compounds derived from pyridine structures have been investigated for their anti-inflammatory properties. For example, certain pyridine derivatives have shown significant inhibition of COX-2 activity, which is crucial in the inflammatory response. These compounds can serve as lead structures for developing new anti-inflammatory drugs .

Material Science Applications

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde can also be utilized in the synthesis of advanced materials. Its functional groups allow for the modification of polymeric materials, enhancing their properties for applications in coatings, adhesives, and other industrial uses.

Case Studies

-

Anticancer Compound Development

A study synthesized a range of N-aryl-N'-pyridinylureas based on 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde. These compounds were evaluated for their anticancer activity, leading to the identification of several promising candidates with low IC50 values against multiple cancer cell lines, demonstrating the compound's versatility as a scaffold for drug design . -

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of pyridine derivatives. The study highlighted how modifications to the chloromethyl group could enhance COX-2 inhibition, paving the way for new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives . The aldehyde group also plays a crucial role in its reactivity, enabling it to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared with two structurally related analogs:

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (CAS 871252-64-1) :

- Substitutes the chloromethyl group with a trifluoromethyl (-CF₃) group.

- Increased electronegativity and lipophilicity due to the fluorine atoms.

4-(5-Bromo-2-chloropyridin-4-yl)benzaldehyde (CAS 1447359-93-4) :

- Contains bromo and chloro substituents on the pyridine ring but at different positions (5-bromo, 2-chloro, 4-pyridinyl).

- The aldehyde group is retained, but positional isomerism alters electronic properties.

Physical and Chemical Properties

*Calculated based on structural similarity.

Commercial Availability and Pricing

Biological Activity

4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10ClN

- CAS Number : 886361-70-2

- Molecular Weight : 205.66 g/mol

This compound features a chloromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety. The structural features suggest potential interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine and benzaldehyde compounds often exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde | MCF-7 | TBD | Induces apoptosis |

| Compound A | HCT-116 | 12.5 | Inhibits cell cycle progression |

| Compound B | HeLa | 8.0 | Promotes reactive oxygen species |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloromethyl group may enhance the lipophilicity, facilitating better membrane penetration and subsequent antibacterial action .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

The biological activity of 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde is likely influenced by its ability to interact with specific molecular targets within cells. The chloromethyl group can enhance binding affinity to proteins involved in cancer cell signaling pathways, leading to altered gene expression and cellular responses.

Case Studies

- Anticancer Study : A study investigated the effects of various pyridine derivatives on MCF-7 cells, highlighting that modifications in the substituents significantly affected their cytotoxicity and mechanism of action. The study found that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity due to increased electrophilicity .

- Antimicrobial Evaluation : Another research effort focused on synthesizing a series of chlorinated benzaldehyde derivatives, revealing that the introduction of chloromethyl groups improved their antimicrobial efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-(Chloromethyl)pyridin-2-yl)benzaldehyde, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation using copper-based metal-organic frameworks (Cu-MOFs) immobilized on chitosan as catalysts. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (60–80°C), and catalyst loading (5–10 mol%). For chloromethyl group introduction, nucleophilic substitution reactions with chloroalkylating agents (e.g., chloromethyl methyl ether) under inert atmospheres are effective. Purification via column chromatography with ethyl acetate/hexane mixtures (1:3 ratio) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm (≥95% purity threshold) .

- Structural Confirmation : Employ - and -NMR in DMSO-d6 to identify aldehyde (δ ~10.1 ppm) and pyridyl protons (δ ~8.3–8.7 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion peak (calculated for CHClNO: [M+H] = 232.0525) .

Q. What are the stability considerations for this compound under aqueous and acidic/basic conditions?

- Methodological Answer : The aldehyde group is susceptible to nucleophilic attack, particularly in aqueous environments. Stability studies show degradation at pH < 3 (protonation of pyridyl nitrogen) and pH > 10 (aldehyde oxidation). For storage, keep under anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the compound participate in non-enzymatic reactions with biological thiols like cysteine?

- Methodological Answer : The chloromethyl and aldehyde groups react with cysteine’s thiol (-SH) and amine (-NH) groups, forming thiazoline derivatives via a two-step mechanism: (1) nucleophilic substitution at the chloromethyl site, followed by (2) Schiff base formation with the aldehyde. Monitor reaction progress using LC-MS and quantify intermediates via stopped-flow spectroscopy at 280 nm .

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in MOF-mediated reactions?

- Methodological Answer : Discrepancies in catalytic activity (e.g., turnover frequency variations) arise from MOF pore size, surface area, and solvent accessibility. Characterize MOFs using BET surface area analysis and PXRD to correlate structure with activity. Optimize by functionalizing MOFs with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity at the aldehyde site .

Q. What strategies optimize regioselectivity in derivatization reactions involving the chloromethyl and aldehyde groups?

- Methodological Answer : Use protecting groups (e.g., trityl for chloromethyl) to selectively modify the aldehyde. For example, protect the chloromethyl with trityl chloride, perform aldehyde oxidation to carboxylic acid, then deprotect with TFA/CHCl (1:4). Confirm regioselectivity via -NMR if fluorinated derivatives are synthesized .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., xanthine oxidase). Focus on the chloromethyl group’s electrostatic potential and the aldehyde’s hydrogen-bonding capacity. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (K) .

Q. What analytical methods identify degradation byproducts in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.